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Compound of Interest

Compound Name: 5-Iodo-2,4-dimethylbenzoic acid

Cat. No.: B1604200 Get Quote

Introduction
5-Iodo-2,4-dimethylbenzoic acid is a substituted aromatic carboxylic acid with the molecular

formula C₉H₉IO₂[1][2]. As a halogenated organic compound, it serves as a valuable building

block in synthetic organic chemistry and drug discovery. A thorough understanding of its

structural features is paramount for its effective utilization. Spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

provide a detailed picture of the molecular architecture. This guide offers an in-depth analysis

of the expected spectroscopic data for 5-Iodo-2,4-dimethylbenzoic acid, grounded in

fundamental principles and data from related compounds.

Molecular Structure
The structure of 5-Iodo-2,4-dimethylbenzoic acid, with its unique substitution pattern on the

benzene ring, dictates its spectroscopic signature. The presence of a carboxylic acid group,

two methyl groups, and an iodine atom creates a distinct electronic environment for each

nucleus.

Caption: Molecular structure of 5-Iodo-2,4-dimethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Iodo-2,4-dimethylbenzoic acid is expected to show distinct

signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The

chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Aromatic protons generally resonate in the 6.5-8.5 ppm region[3].

Predicted ¹H NMR Data

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

-COOH ~12.0 Singlet 1H
Carboxylic acid

proton

Ar-H ~7.8 Singlet 1H H-6

Ar-H ~7.2 Singlet 1H H-3

-CH₃ ~2.5 Singlet 3H Methyl at C-4

-CH₃ ~2.3 Singlet 3H Methyl at C-2

The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical

shift (around 12 ppm) due to deshielding and hydrogen bonding[4][5]. The two aromatic

protons, H-3 and H-6, are not adjacent and thus are expected to appear as singlets. The H-6

proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be shifted

further downfield compared to the H-3 proton. The two methyl groups are also in different

chemical environments and are predicted to appear as two distinct singlets.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the nine unique carbon atoms in the

molecule. Carbons in aromatic rings typically absorb in the 120-150 ppm range[6]. The

carboxyl carbon is significantly deshielded and appears at a much lower field, typically between

165 and 185 ppm[4].

Predicted ¹³C NMR Data
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Carbon
Predicted Chemical Shift
(δ, ppm)

Assignment

C=O ~170 Carboxylic acid

C-Ar ~142 C-2

C-Ar ~140 C-4

C-Ar ~138 C-1

C-Ar ~135 C-6

C-Ar ~130 C-3

C-Ar ~95 C-5 (attached to I)

-CH₃ ~22 Methyl at C-4

-CH₃ ~20 Methyl at C-2

The carbon atom attached to the iodine (C-5) is expected to be shifted upfield due to the heavy

atom effect of iodine. The other aromatic carbons are assigned based on the expected

substituent effects.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 5-Iodo-2,4-dimethylbenzoic acid will be dominated by absorptions from the carboxylic acid

group and the aromatic ring.

Predicted IR Absorption Bands
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Frequency Range (cm⁻¹) Vibration Description

2500-3300 O-H stretch

Very broad band, characteristic

of a carboxylic acid dimer[4][7]

[8].

~3050 C-H stretch Aromatic C-H stretching[3].

~2950 C-H stretch
Aliphatic C-H stretching of

methyl groups.

1680-1710 C=O stretch

Strong absorption,

characteristic of a conjugated

carboxylic acid[4][9].

~1600, ~1475 C=C stretch
In-ring aromatic stretching

vibrations[3].

1210-1320 C-O stretch
Coupled with O-H in-plane

bending[7].

~920 O-H bend

Broad band from out-of-plane

bending of the hydroxyl

group[7].

The presence of a very broad O-H stretching band centered around 3000 cm⁻¹ is a hallmark of

a carboxylic acid that exists as a hydrogen-bonded dimer[7][9]. The carbonyl (C=O) stretching

frequency is expected in the 1680-1710 cm⁻¹ range, which is typical for aromatic carboxylic

acids where conjugation to the benzene ring weakens the double bond[4][9].

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can aid in its identification. For aromatic carboxylic acids, the molecular

ion peak is typically observed[10].

Predicted Fragmentation Pattern
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m/z Ion Description

276 [M]⁺• Molecular ion

259 [M - OH]⁺ Loss of a hydroxyl radical

231 [M - COOH]⁺
Loss of the carboxylic acid

group

104 [C₇H₆O]⁺ Further fragmentation

Aromatic carboxylic acids often show a prominent peak corresponding to the loss of the

hydroxyl group (-OH) and the entire carboxyl group (-COOH)[5][10][11]. The molecular ion

peak for 5-Iodo-2,4-dimethylbenzoic acid is expected at m/z 276, corresponding to its

molecular weight[1].

[M]⁺• (m/z 276)

[M - OH]⁺ (m/z 259)

- •OH

[M - COOH]⁺ (m/z 231)

- •COOH

[C₇H₆O]⁺ (m/z 104)

- CO

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 5-Iodo-2,4-dimethylbenzoic acid in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the

instrument to ensure optimal resolution.

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to

the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of

the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively,

use an Attenuated Total Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the clean ATR crystal.

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus

wavenumber (cm⁻¹). Identify the characteristic absorption bands.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion
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The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of the molecular structure of 5-Iodo-2,4-dimethylbenzoic acid. The predicted

spectroscopic data, based on established principles, serves as a valuable reference for

researchers working with this compound, facilitating its identification and ensuring its purity in

various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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